Methyl 6-hydroxyisoquinoline-4-carboxylate

Description

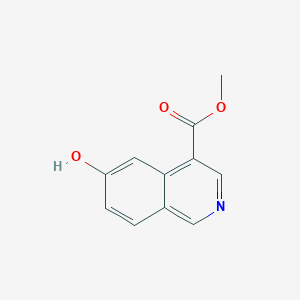

Methyl 6-hydroxyisoquinoline-4-carboxylate (CAS: 1417700-12-9) is a heterocyclic compound featuring an isoquinoline backbone substituted with a hydroxyl group at position 6 and a methyl ester group at position 2. Its molecular formula is C₁₁H₉NO₃, with a molecular weight of 203.19 g/mol .

The structural uniqueness of this compound arises from the interplay between the electron-withdrawing ester group and the electron-donating hydroxyl group, which influences its reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

methyl 6-hydroxyisoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)10-6-12-5-7-2-3-8(13)4-9(7)10/h2-6,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPKFTGJSKLDHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=C(C=CC2=CN=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-hydroxyisoquinoline-4-carboxylate typically involves the reaction of isoquinoline derivatives with various reagents under controlled conditions. One common method includes the use of aromatic amines and diethyl acetylenedicarboxylate through hydroamination followed by intramolecular Friedel–Crafts reaction . Another method involves the use of nanostructured TiO₂ photocatalysts under solvent-free conditions with microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and the use of recyclable catalysts, are often applied to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxyisoquinoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and nucleophiles like amines or alcohols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

Methyl 6-hydroxyisoquinoline-4-carboxylate serves as a building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of diverse derivatives that are useful in further research.

Biology

This compound is studied for its potential biological activities , particularly as an enzyme inhibitor. Its hydroxyl group can form hydrogen bonds with active site residues of enzymes, modulating their activity. Research indicates that it may affect various biochemical processes by interacting with specific molecular targets .

Medicine

Ongoing research is exploring the therapeutic effects of this compound, especially in the treatment of cancer and neurodegenerative diseases. Studies have shown promising results regarding its antiproliferative activity against different cancer cell lines, indicating its potential as a lead compound for drug development .

Industry

In industrial applications, this compound is utilized in the development of new materials and as an intermediate in pharmaceutical synthesis. Its unique properties make it valuable for creating specialty chemicals used in dyes and pigments.

Case Studies

- Antiproliferative Activity : A study evaluated the antiproliferative effects of this compound against human cervix carcinoma cells (HeLa) and colorectal adenocarcinoma (HT-29). Results showed significant inhibition of cell growth, suggesting its potential as an anticancer agent .

- Enzyme Inhibition : Research focused on the compound's role as an enzyme inhibitor demonstrated its ability to modulate enzyme activity through specific interactions with active sites, highlighting its significance in biochemical assays .

- Pharmaceutical Development : The compound's use in synthesizing derivatives for drug development has been explored, particularly for conditions like neurodegeneration. Its structural features allow for modifications that enhance biological activity .

Mechanism of Action

The mechanism of action of methyl 6-hydroxyisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs in the Quinoline/Isoquinoline Family

The following compounds share structural motifs with Methyl 6-hydroxyisoquinoline-4-carboxylate, differing primarily in substituent positions or functional groups:

Key Observations:

Substituent Position Effects: The position of the hydroxyl group (e.g., 6 vs. 7 in isoquinoline derivatives) significantly impacts hydrogen-bonding capabilities. For instance, Methyl 7-hydroxyisoquinoline-4-carboxylate may form different supramolecular networks compared to the 6-hydroxy analog due to spatial arrangement . Electron-withdrawing groups (e.g., chloro in Methyl 6-acetamido-4-chloroquinoline-2-carboxylate) reduce solubility in water but enhance stability in organic solvents .

Biological Activity: Ethyl 6,7-dimethoxy derivatives (e.g., compound 6d in ) exhibit notable bioactivity, suggesting that methoxy groups in specific positions enhance interactions with biological targets . Amino and hydroxy combinations (e.g., Methyl 6-amino-4-hydroxyquinoline-2-carboxylate) are often explored for antibiotic or kinase-inhibitor applications due to their hydrogen-bonding versatility .

Synthetic Utility: Methyl esters (e.g., this compound) are frequently intermediates in peptide coupling or nucleophilic substitution reactions, whereas ethyl esters (e.g., Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate) are preferred in alkylation steps .

Physicochemical Properties

- Solubility: Hydroxy and amino groups improve aqueous solubility, whereas chloro and methyl groups enhance organic phase partitioning. For example, Methyl 6-amino-4-hydroxyquinoline-2-carboxylate is more soluble in DMSO than its chloro-substituted counterpart .

- Melting Points: Esters with polar substituents (e.g., hydroxy, amino) generally exhibit higher melting points due to intermolecular hydrogen bonding. Ethyl 6,7-dimethoxy derivatives have melting points >150°C, as reported in similar compounds .

Biological Activity

Methyl 6-hydroxyisoquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its isoquinoline structure, which includes a hydroxyl group at the 6-position and a carboxylate ester at the 4-position. This specific arrangement of functional groups influences its reactivity and biological activity.

The compound's mechanism of action involves interaction with various molecular targets, particularly enzymes. It has been identified as an enzyme inhibitor, affecting biochemical pathways critical in various diseases.

Key Mechanisms:

- Enzyme Inhibition: this compound inhibits specific enzymes, potentially impacting metabolic processes associated with cancer and neurodegenerative diseases .

- Antioxidant Activity: The compound exhibits antioxidant properties, which may contribute to its protective effects against cellular oxidative stress .

Biological Activities

This compound has been studied for several biological activities, including:

- Anticancer Activity: Research indicates that the compound may have potential as an anticancer agent. It has demonstrated cytotoxic effects on various cancer cell lines, including HeLa and MCF-7, with IC50 values indicating effective inhibition of cell proliferation .

- Antiviral Properties: Some studies suggest that derivatives of isoquinoline compounds exhibit antiviral activity, particularly against HIV-1 by inhibiting RNase H activity .

Case Studies and Research Findings

-

Inhibition of Cancer Cell Proliferation:

A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The results indicated significant growth inhibition with selectivity towards cancerous cells over normal fibroblasts . -

Antioxidant Studies:

Research conducted on the antioxidant properties revealed that this compound effectively scavenges free radicals, suggesting potential applications in preventing oxidative stress-related diseases . -

Mechanistic Insights:

Detailed mechanistic studies have shown that the compound induces apoptosis in cancer cells through ROS generation and interference with tubulin polymerization pathways, leading to cell cycle arrest .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, a comparison with similar isoquinoline derivatives is essential.

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Methyl 5-hydroxyisoquinoline-4-carboxylate | Hydroxyl group at position 5 | Different biological activity profile |

| Methyl 6-hydroxyisoquinoline-3-carboxylate | Hydroxyl group at position 6 | Potentially different receptor interactions |

| Methyl 1-methoxyisoquinoline-4-carboxylate | Methoxy group at position 1 | Altered solubility and reactivity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 6-hydroxyisoquinoline-4-carboxylate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : A common approach involves esterification of the carboxylic acid precursor (e.g., 6-hydroxyisoquinoline-4-carboxylic acid) using methyl iodide in acetone with potassium carbonate as a base. Reflux conditions (~5 hours) and stoichiometric excess of methyl iodide (5:1 molar ratio) are critical for achieving >80% yield .

- Key Considerations : Monitor reaction progress via TLC. Post-reaction, evaporate solvent under reduced pressure, precipitate the product with water, and purify via filtration.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use -/-NMR to confirm substitution patterns (e.g., hydroxyl and methoxy groups) and ester functionality. Mass spectrometry (HRMS) validates molecular weight.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves 3D structure. Programs like ORTEP-3 generate thermal ellipsoid plots for visualizing atomic displacement .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Exposure Mitigation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4 via inhalation). Wear nitrile gloves and lab coats to prevent dermal contact.

- Emergency Response : For accidental ingestion, rinse mouth with water (1-2 glasses) but do not induce vomiting. Seek immediate medical attention if respiratory distress occurs .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity, and what experimental strategies validate these changes?

- Methodological Answer :

- Modification Strategies : Introduce substituents at the 2- or 7-positions (e.g., aryl groups via Suzuki coupling) to modulate electronic properties. Replace the methoxy group with halogens to improve membrane permeability.

- Validation : Compare bioactivity (e.g., IC in antimicrobial assays) of derivatives. Use computational docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., bacterial topoisomerases) .

Q. What are common contradictions in reported biological activity data for quinoline derivatives, and how can researchers address them?

- Methodological Answer :

- Data Conflicts : Discrepancies in MIC (Minimum Inhibitory Concentration) values may arise from variations in bacterial strains, assay conditions (e.g., pH, temperature), or compound purity.

- Resolution : Standardize assays using CLSI guidelines. Perform dose-response curves in triplicate and validate purity via HPLC (>95%). Cross-reference results with structurally similar compounds (e.g., 6-Methoxyquinoline-4-carboxylic acid derivatives) .

Q. How can researchers integrate crystallographic data with computational modeling to predict reactivity or intermolecular interactions?

- Methodological Answer :

- Workflow :

Obtain SC-XRD data (using SHELX suite) to determine bond lengths/angles.

Export CIF files to Gaussian or ORCA for DFT calculations (e.g., HOMO-LUMO gaps, electrostatic potential maps).

Use molecular dynamics (MD) simulations (e.g., GROMACS) to study solvation effects or protein-ligand binding.

- Case Study : The methoxy group’s electron-donating effect in this compound was computationally linked to enhanced nucleophilic aromatic substitution reactivity .

Methodological Notes

- Systematic Reviews : Follow PRISMA guidelines to synthesize data from heterogeneous studies. Use tools like Covidence for screening and ROBINS-I for bias assessment .

- Crystallography Software : Combine SHELXD (phasing), SHELXL (refinement), and WinGX (graphical interface) for efficient structure solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.